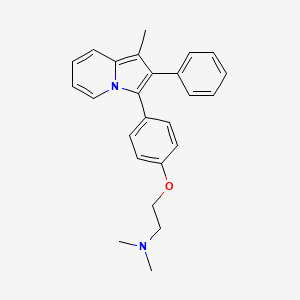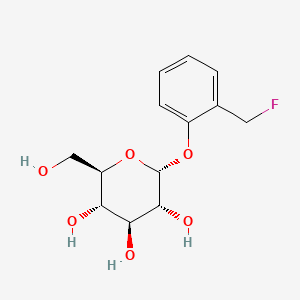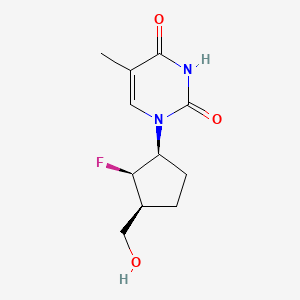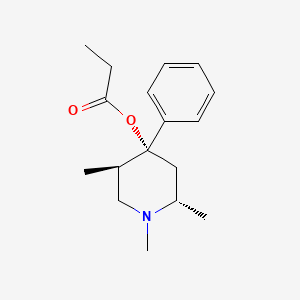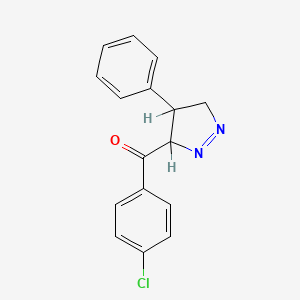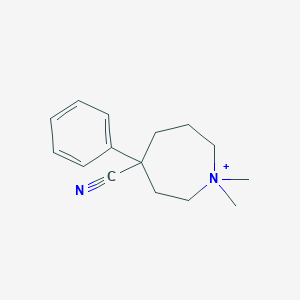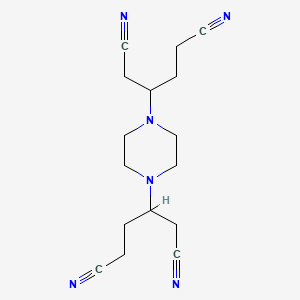
1,4-Bis(1,4-dicyano-2-butyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(1,4-dicyano-2-butyl)piperazine is a complex organic compound with the molecular formula C16H22N6. This compound features a piperazine ring substituted with two butyl groups, each containing a dicyano functional group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1,4-dicyano-2-butyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. These methods ensure high yields and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(1,4-dicyano-2-butyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(1,4-dicyano-2-butyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis(1,4-dicyano-2-butyl)piperazine involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The piperazine ring enhances the compound’s ability to interact with receptors and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dicyanobutane: A simpler compound with similar nitrile groups but lacking the piperazine ring.
1,4-Bis(2-cyanoethyl)piperazine: A related compound with cyanoethyl groups instead of dicyano butyl groups.
Uniqueness
1,4-Bis(1,4-dicyano-2-butyl)piperazine is unique due to its combination of a piperazine ring with dicyano butyl groups. This structure provides distinct chemical properties and biological activities, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
102366-87-0 |
|---|---|
Molekularformel |
C16H22N6 |
Molekulargewicht |
298.39 g/mol |
IUPAC-Name |
3-[4-(1,4-dicyanobutan-2-yl)piperazin-1-yl]hexanedinitrile |
InChI |
InChI=1S/C16H22N6/c17-7-1-3-15(5-9-19)21-11-13-22(14-12-21)16(6-10-20)4-2-8-18/h15-16H,1-6,11-14H2 |
InChI-Schlüssel |
LGQVPACUGWLKCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(CCC#N)CC#N)C(CCC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


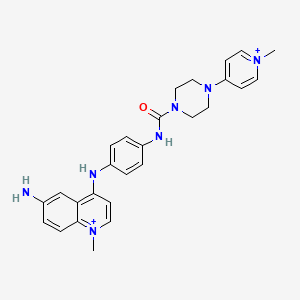

![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
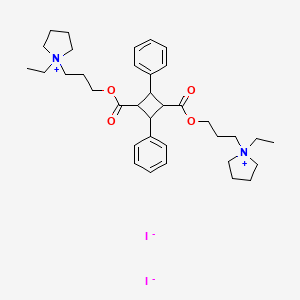

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)

